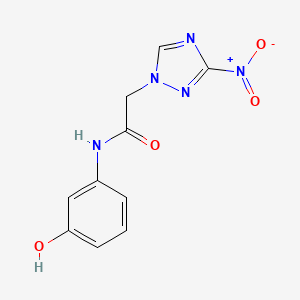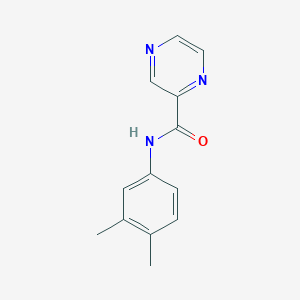
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as MMDA, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of 3,4-methylenedioxyphenyl-2-propanamine (MDMA) and has a similar chemical structure. MMDA was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine acts on the serotonin transporter, which is responsible for the reuptake of serotonin from the synapse. It inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, stimulate the release of hormones such as cortisol and prolactin, and increase body temperature. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a similar chemical structure to MDMA, which has been extensively studied. This makes it easier to compare the effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine to those of MDMA. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it is a controlled substance and can only be used in research under strict regulations.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is its effects on the visual system and its potential use in the treatment of visual disorders. Further research is also needed to better understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-methoxyphenylmagnesium bromide followed by reduction with sodium borohydride. The final product is then purified by recrystallization.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to stimulate the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine has also been used to study its effects on the visual system and its potential therapeutic applications in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-22-17-5-3-2-4-16(17)21-10-8-20(9-11-21)13-15-6-7-18-19(12-15)24-14-23-18/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRTCHNDKAKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


